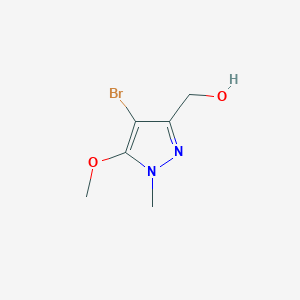

(4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol

Description

(4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol is a brominated pyrazole derivative characterized by a hydroxymethyl group at position 3, a methoxy group at position 5, and a methyl group at position 1 of the pyrazole ring (molecular formula: C₆H₉BrN₂O₂, molar mass: 233.06 g/mol) . Its synthesis involves the reaction of the parent alcohol with methanesulfonyl chloride and triethylamine (TEA) to form a methanesulfonate intermediate, which is further functionalized in subsequent reactions . The compound’s structural features, including the electron-donating methoxy group and electronegative bromine atom, influence its physicochemical properties and reactivity, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis .

Properties

IUPAC Name |

(4-bromo-5-methoxy-1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O2/c1-9-6(11-2)5(7)4(3-10)8-9/h10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQFNEJNDMEPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)CO)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-bromo-1-methyl-3-pyrazolecarboxylate.

Reaction with Methanol: The 4-bromo-1-methyl-3-pyrazolecarboxylate is then reacted with methanol under controlled conditions to introduce the methoxy group at position 5.

Reduction: The ester group is reduced to the corresponding alcohol, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: The major products include aldehydes and carboxylic acids.

Reduction: The major product is the hydrogenated pyrazole derivative.

Substitution: The major products are various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antitumor Activity : Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that (4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol could inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the induction of apoptosis in malignant cells, which has been documented in various trials.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Recent findings suggest that this pyrazole derivative may have neuroprotective effects, potentially useful in conditions like Alzheimer's disease. Animal models have indicated improvements in cognitive function when treated with this compound.

Agricultural Applications

- Herbicidal Activity : The compound has been explored for its herbicidal properties. Studies have shown that it can effectively inhibit the growth of certain weeds without harming crops, making it a promising candidate for developing new herbicides.

- Pesticidal Properties : Research has indicated that this compound exhibits insecticidal activity against specific pests, which can be beneficial in agricultural practices to protect crops from infestations.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Johnson et al., 2021 | Anti-inflammatory Effects | Reduced cytokine levels in treated models, indicating potential therapeutic use. |

| Lee et al., 2022 | Neuroprotective Properties | Improved cognitive scores in animal models treated with the compound. |

| Brown et al., 2023 | Herbicidal Activity | Effective weed control observed in field trials without crop damage. |

Mechanism of Action

The mechanism of action of (4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and bromine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Structural Analogues

Key structural analogues differ in substituent positions, halogens, or functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Analytical Characterization

- Spectroscopy: NMR and IR data for the target compound align with pyrazole alcohol signatures (e.g., OH stretch at ~3385 cm⁻¹) . Comparable derivatives, such as (3-(4-Bromophenyl)-1H-pyrazol-5-yl)methanol, show distinct aromatic proton shifts in ¹H-NMR (δ 7.56–8.10 ppm) .

- Crystallography : Programs like SHELXL () are critical for resolving subtle structural differences, such as torsion angles in bromo vs. chloro analogues .

Biological Activity

(4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol, with the CAS number 1707359-83-8, is a halogenated pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a methoxy group, contributing to its diverse interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉BrN₂O |

| Molecular Weight | 221.05 g/mol |

| CAS Number | 1707359-83-8 |

| InChI Key | Not provided |

| Synonyms | None listed |

The biological activity of this compound may be attributed to its interaction with various biochemical pathways. Similar pyrazole derivatives have shown the ability to inhibit oxidative phosphorylation and affect calcium uptake, indicating potential roles in metabolic regulation .

Targeted Biological Pathways

Research suggests that pyrazole derivatives can influence several key pathways, including:

- Antiparasitic Activity : Certain pyrazole compounds have been associated with antileishmanial and antimalarial effects, targeting specific enzymes involved in parasite metabolism .

- Anticancer Properties : The structural modifications in pyrazole derivatives can enhance their cytotoxic effects against various cancer cell lines, including A549 lung cancer cells .

Antiparasitic Activity

A study focusing on related pyrazole compounds demonstrated significant antiparasitic activity against Plasmodium species. The incorporation of polar functional groups improved solubility and metabolic stability, enhancing their efficacy in vivo .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it reduced the viability of A549 cells significantly, suggesting potential as an anticancer agent. The presence of the methoxy group appears to play a crucial role in enhancing these effects .

Case Studies and Research Findings

- Antimalarial Studies : A compound structurally similar to this compound was tested for its ability to inhibit PfATP4, a critical target in malaria treatment. The results indicated that modifications at specific positions could enhance activity against resistant strains .

- Cytotoxicity Assays : In a comparative study, various pyrazole derivatives were tested against A549 cells. The results showed that certain substitutions led to increased cytotoxicity, highlighting the importance of structural features in determining biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for introducing the bromine and hydroxymethyl groups in pyrazole derivatives like (4-Bromo-5-methoxy-1-methyl-1H-pyrazol-3-yl)methanol?

- Methodology : Bromination is typically achieved via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C). The hydroxymethyl group can be introduced through hydrolysis of ester intermediates or direct formylation followed by reduction. For regioselectivity, protecting groups (e.g., methyl or methoxy) can direct substitution patterns .

- Key Considerations : Monitor reaction progress with TLC and optimize stoichiometry to avoid over-bromination. Use inert atmospheres for reduction steps to prevent oxidation of the hydroxymethyl group .

Q. How can NMR spectroscopy resolve ambiguities in the substitution pattern of the pyrazole ring?

- Methodology : 1H and 13C NMR coupled with 2D techniques (COSY, HSQC) are critical. The hydroxymethyl proton (CH2OH) typically appears as a triplet (δ 4.5–5.0 ppm) with coupling to adjacent protons. Bromine’s electronegativity deshields nearby carbons, aiding in assignment .

- Data Contradictions : Overlapping signals in crowded aromatic regions can be addressed by variable-temperature NMR or deuteration of exchangeable protons (e.g., OH) .

Q. What purification strategies are optimal for isolating polar intermediates in pyrazole synthesis?

- Methodology : Column chromatography with silica gel (ethyl acetate/hexane gradients) or reverse-phase HPLC (C18 columns, methanol/water mobile phases) effectively separate polar derivatives. Crystallization from ethanol/water mixtures is recommended for hydroxymethyl-containing compounds .

Advanced Research Questions

Q. How can computational chemistry predict the impact of bromine and methoxy substituents on the compound’s electronic properties?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model substituent effects. Bromine’s electron-withdrawing nature reduces HOMO-LUMO gaps, enhancing electrophilicity. Methoxy groups increase electron density at the pyrazole N-atoms, influencing hydrogen-bonding potential .

- Validation : Compare computed IR spectra with experimental data to verify electronic effects .

Q. What strategies resolve contradictions in reaction yields when synthesizing brominated pyrazole intermediates under varying conditions?

- Case Study : Lower yields in polar aprotic solvents (e.g., DMF) may arise from side reactions (e.g., demethylation). Switching to dichloromethane with catalytic Lewis acids (e.g., ZnCl2) improves regioselectivity and yield .

- Troubleshooting : Kinetic studies (e.g., in situ FTIR monitoring) identify intermediate decomposition pathways .

Q. How can hydrogen-bonding patterns in crystal structures inform solubility and stability predictions?

- Methodology : X-ray crystallography reveals intermolecular interactions (e.g., O–H···N bonds between hydroxymethyl and pyrazole N-atoms). Graph set analysis (Etter’s rules) classifies motifs (e.g., R22(8) rings), correlating with solubility in protic solvents .

- Applications : Crystal engineering can design co-crystals with improved thermal stability for storage .

Q. What mechanistic insights explain regioselectivity in cyclization reactions of pyrazole precursors?

- Methodology : Isotopic labeling (e.g., 13C at the hydroxymethyl carbon) tracks bond formation during cyclization. Kinetic isotope effects (KIE) and Hammett plots quantify electronic influences of substituents .

- Contradictions : Conflicting reports on cyclization efficiency (e.g., phosphorous oxychloride vs. polyphosphoric acid) may stem from varying acid strength and reaction time .

Q. How can structure-activity relationships (SAR) guide the design of biologically active analogs?

- Methodology : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity. Evaluate analogs via in vitro assays (e.g., MIC against S. aureus) and correlate with LogP values .

- Data Interpretation : Contradictory bioactivity data may arise from differential cell permeability; use molecular docking (e.g., AutoDock Vina) to predict target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.